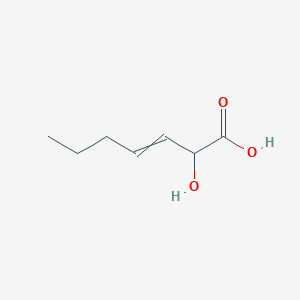
2-Hydroxyhept-3-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxyhept-3-enoic acid is an organic compound with the molecular formula C7H12O3 It is a hydroxy acid, characterized by the presence of both a hydroxyl group (-OH) and a carboxylic acid group (-COOH) on a heptene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxyhept-3-enoic acid can be achieved through several methods. One common approach involves the hydrolysis of 2-hydroxyhept-3-en-1-yl esters under acidic or basic conditions. Another method includes the oxidation of 2-hydroxyhept-3-en-1-ol using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxyhept-3-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).
Major Products:
Oxidation: Formation of 2-oxohept-3-enoic acid.
Reduction: Formation of 2-hydroxyhept-3-en-1-ol.
Substitution: Formation of 2-chlorohept-3-enoic acid.
Scientific Research Applications
2-Hydroxyhept-3-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and as a precursor for bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of specialty chemicals and as a precursor for the production of polymers and resins.
Mechanism of Action
The mechanism of action of 2-Hydroxyhept-3-enoic acid involves its interaction with various molecular targets and pathways. The hydroxyl and carboxylic acid groups allow it to participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of metabolic enzymes and influence cellular signaling pathways.
Comparison with Similar Compounds
2-Hydroxybut-3-enoic acid: Similar structure but with a shorter carbon chain.
2-Hydroxyhex-3-enoic acid: Similar structure but with a different carbon chain length.
2-Hydroxydec-3-enoic acid: Similar structure but with a longer carbon chain.
Uniqueness: 2-Hydroxyhept-3-enoic acid is unique due to its specific carbon chain length and the position of the hydroxyl and carboxylic acid groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Biological Activity
2-Hydroxyhept-3-enoic acid is a compound of interest in biochemical research due to its potential biological activities. This article explores the compound's properties, biological significance, and relevant research findings.
Chemical Structure:
- IUPAC Name: this compound
- Molecular Formula: C7H12O3
- Molecular Weight: 144.17 g/mol
Physicochemical Properties:
| Property | Value |
|---|---|
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Soluble in water |
| LogP | Not specified |
1. Metabolic Role
This compound is involved in various metabolic pathways, particularly in the context of fatty acid metabolism. It is known to act as an intermediate in the biosynthesis of certain lipids. The compound's structure suggests that it may participate in enzymatic reactions involving acyl-CoA derivatives.
2. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting a potential role as a natural preservative or therapeutic agent. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
3. Anti-inflammatory Effects
Preliminary studies have shown that this compound may possess anti-inflammatory properties. In vitro assays indicated a reduction in pro-inflammatory cytokine production when cells were treated with this compound. This suggests potential applications in treating inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Applied Microbiology examined the antimicrobial effects of several fatty acids, including this compound. The results showed significant inhibition of growth for Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 mg/mL depending on the strain tested.
Case Study 2: Anti-inflammatory Activity
In a research article from Biochemical Pharmacology, researchers investigated the anti-inflammatory effects of various hydroxy fatty acids. They found that treatment with this compound led to a significant decrease in interleukin-6 (IL-6) levels in cultured macrophages, indicating its potential as an anti-inflammatory agent.
Properties
Molecular Formula |
C7H12O3 |
|---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
2-hydroxyhept-3-enoic acid |
InChI |
InChI=1S/C7H12O3/c1-2-3-4-5-6(8)7(9)10/h4-6,8H,2-3H2,1H3,(H,9,10) |
InChI Key |
ZUYNRZIJQNFCRP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CC(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















